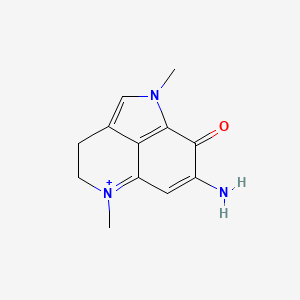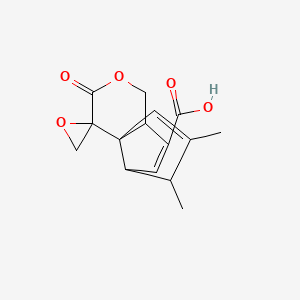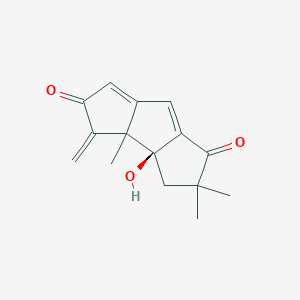
Carbapenem-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-carbapenem-3-carboxylic acid is a carbapenemcarboxylic acid that is the 3-carboxy derivative of 2,3-didehydro-1-carbapenam. It is a carbapenemcarboxylic acid and an alpha,beta-unsaturated monocarboxylic acid. It is a conjugate acid of a (5R)-carbapenem-3-carboxylate.
Aplicaciones Científicas De Investigación
Biosynthesis and Stereochemistry
Biosynthesis and Role in Carbapenem Antibiotics : Carbapenem-3-carboxylic acid is crucial in the biosynthesis of naturally occurring carbapenem β-lactam antibiotics. A specific stereoinversion/desaturation process involving the enzyme CarC is essential for producing these antibiotics from carbapenam carboxylic acids (Stapon, Li, & Townsend, 2003).
Carbapenem Stereochemistry and Synthesis : The stereochemical aspects of carbapenem-3-carboxylic acid, including its synthesis and the resolution of confusion regarding its rotation signs and absolute configurations, have been studied. These findings have implications for understanding the biosynthesis and activity of carbapenem antibiotics (Stapon, Li, & Townsend, 2003).
Carbapenem Synthesis and Modifications
Synthesis of Meropenem Analogs : Research on the synthesis and antibacterial evaluation of new meropenem analogs, which are derivatives of carbapenem antibiotics, has been conducted. This includes the development of synthesis methods and assessment of their antibacterial properties (El-Gamal, Kim, & Oh, 2011).
Ertapenem Sodium Synthesis : A practical synthesis for large-scale production of ertapenem sodium, a carbapenem antibiotic, has been developed. This includes novel methods for activating the carbapenem nucleus and efficient purification processes (Williams et al., 2005).
Antibiotic Resistance and Carbapenemases
Metallo-β-Lactamase Inhibitors : Research on sulfamoyl heteroarylcarboxylic acids as potent inhibitors of metallo-β-lactamases (MBLs) to control bacterial carbapenem resistance has been conducted. This research is significant for combating MBL-producing CRE (carbapenem-resistant Enterobacteriaceae) strains (Wachino et al., 2020).
Detection of Carbapenemase-Producing Bacteria : A study focused on a disk potentiation method using carbapenems and 3-aminophenyl boronic acid for detecting Klebsiella pneumoniae carbapenemase (KPC)-type β-lactamases. This method aids in differentiating isolates producing KPC-type β-lactamases from those producing other types of β-lactamases (Doi et al., 2008).
Biosynthetic Enzymes and Pathways
CarB Enzyme in Carbapenem Biosynthesis : The role of CarB, an enzyme involved in carbapenem biosynthesis, has been explored. CarB is unique in the crotonase superfamily, combining multiple activities like decarboxylation, C-C bond formation, and CoA ester hydrolysis in carbapenem production (Gerratana et al., 2004).
Carbapenem Biosynthesis Pathway : Research has been done on defining the common and divergent steps in carbapenem β-lactam antibiotic biosynthesis, demonstrating the initial similarities in biosynthetic pathways between thienamycin and simpler carbapenems like (5R)-carbapen-2-em-3-carboxylic acid (Bodner et al., 2011).
Propiedades
Número CAS |
78854-41-8 |
|---|---|
Fórmula molecular |
C7H7NO3 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(5R)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c9-6-3-4-1-2-5(7(10)11)8(4)6/h2,4H,1,3H2,(H,10,11)/t4-/m1/s1 |
Clave InChI |
BSIMZHVOQZIAOY-SCSAIBSYSA-N |
SMILES isomérico |
C1C=C(N2[C@H]1CC2=O)C(=O)O |
SMILES |
C1C=C(N2C1CC2=O)C(=O)O |
SMILES canónico |
C1C=C(N2C1CC2=O)C(=O)O |
Sinónimos |
carbapenem-3-carboxylic acid SQ 27,860 SQ 27860 SQ-27,860 SQ-27860 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [5-(3,4-dichlorophenyl)-2,3-dihydro-2-hydroxy-1H-pyrrolizine-6,7-diyl]bis(methylene) ester, (R)-](/img/structure/B1200744.png)
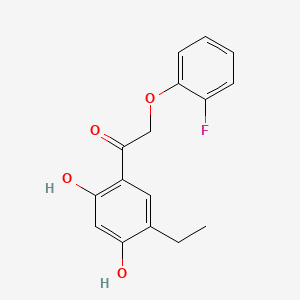
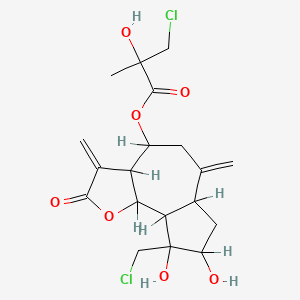
![8-(1H-indol-3-ylmethylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B1200753.png)


![methyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1200759.png)
